ethyl 2,2-difluorohex-3-enoate
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Overview
Description
Ethyl 2,2-difluorohex-3-enoate is an organic compound with the molecular formula C8H12F2O2 and a molecular weight of 178.18 g/mol It is an ester derivative of 3-hexenoic acid, where two fluorine atoms are attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluorohex-3-enoate can be synthesized through various methods. One common approach involves the fluorination of 3-hexenoic acid derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety when handling fluorinating agents. The use of automated systems can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluorohex-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: 2,2-difluorohex-3-enoic acid.
Reduction: 2,2-difluorohex-3-en-1-ol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluorohex-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2,2-difluorohex-3-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of biological pathways. The ester group can undergo hydrolysis, releasing the active 3-hexenoic acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Ethyl 2,2-difluorohex-3-enoate can be compared with other fluorinated esters such as:
- Ethyl 2,2-difluoropropanoate
- Ethyl 2,2-difluorobutanoate
- Ethyl 2,2-difluoropentanoate
Uniqueness
The unique aspect of this compound lies in its longer carbon chain and the presence of a double bond, which can influence its reactivity and interaction with biological systems. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties .
Properties
IUPAC Name |
ethyl 2,2-difluorohex-3-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHFCFVURUPARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C(=O)OCC)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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